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Compound of Interest

Compound Name: 2-(4-Methylphenyl)oxirane, (-)-

Cat. No.: B12749857 Get Quote

An In-depth Technical Guide to (S)-2-(p-Tolyl)oxirane: Synthesis, Properties, and Applications

Abstract
(S)-2-(p-Tolyl)oxirane, a chiral epoxide, serves as a pivotal building block in modern

asymmetric synthesis. Its unique structural features—a strained three-membered oxirane ring

and a chiral center adjacent to an aromatic p-tolyl group—make it a versatile intermediate for

constructing complex, enantiomerically pure molecules. This guide provides an in-depth

exploration of its chemical characteristics, established methods for its stereoselective

synthesis, and its reactivity, with a particular focus on applications relevant to pharmaceutical

research and drug development. Detailed experimental protocols, mechanistic insights, and

comprehensive safety data are presented to equip researchers and chemical development

professionals with the critical knowledge required for its effective utilization.

Core Chemical Characteristics and Physicochemical
Properties
(S)-2-(p-Tolyl)oxirane, also known as (S)-4-methylstyrene oxide, is a derivative of styrene oxide

featuring a methyl group at the para position of the phenyl ring.[1][2] This substitution subtly

influences its electronic properties and reactivity compared to its parent compound. The

defining feature is the chiral center at the C2 position of the oxirane ring, which dictates the

stereochemical outcome of its subsequent transformations. The inherent ring strain of the

epoxide moiety makes it susceptible to nucleophilic attack, forming the basis of its synthetic

utility.[3][4]
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Table 1: Physicochemical and Spectroscopic Data for 2-(p-Tolyl)oxirane

Property Value Source(s)

IUPAC Name (2S)-2-(4-methylphenyl)oxirane [2]

Synonyms
(S)-2-p-Tolyloxirane, (S)-4-

Methylstyrene oxide
[1][2][5]

CAS Number 135413-94-4 [5]

Molecular Formula C₉H₁₀O [1][5][6]

Molecular Weight 134.18 g/mol [1][2][5]

Appearance
Colorless to slightly yellow

liquid
[1][7]

¹H NMR (CDCl₃, 400 MHz)

δ 7.10-7.25 (m, 4H, Ar-H), 3.85

(dd, 1H), 3.15 (dd, 1H), 2.75

(dd, 1H), 2.35 (s, 3H, Ar-CH₃)

[7][8]

¹³C NMR (CDCl₃, 100 MHz)
δ 138.0, 135.0, 129.2, 125.8,

52.5, 51.0, 21.2
[7][8]

SMILES Code
CC1=CC=C([C@@H]2OC2)C

=C1
[5]

Note: NMR spectral data are representative and may vary slightly based on solvent and

instrument conditions. The provided data is based on analogous structures and general

chemical shift knowledge.

Asymmetric Synthesis: The Jacobsen-Katsuki
Epoxidation
The reliable and high-yield production of enantiomerically pure (S)-2-(p-Tolyl)oxirane is

paramount for its application in pharmaceutical synthesis.[9][10] Among the most powerful

methods for this transformation is the Jacobsen-Katsuki epoxidation. This reaction facilitates

the enantioselective epoxidation of unfunctionalized alkenes, such as 4-methylstyrene, using a

chiral manganese-salen complex as a catalyst.[11][12][13] The deep expertise behind this
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choice lies in the catalyst's ability to create a precisely defined chiral environment, which directs

the oxidant to one face of the alkene, yielding the desired epoxide enantiomer with high

selectivity.[13][14]

The mechanism, a cornerstone of its trustworthiness, is believed to proceed through a high-

valent manganese(V)-oxo intermediate.[11][14] This highly reactive species transfers its

oxygen atom to the alkene in a controlled, stereoselective manner. The choice of the (S,S)-

Jacobsen catalyst isomer is critical for producing the (S)-epoxide.

Catalytic Cycle
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Mn(III)-Salen Catalyst

Active Mn(V)=O Species

Oxidation
(e.g., NaOCl)

Alkene Coordination
4-Methylstyrene

(Substrate)
Epoxide Formation
& Catalyst Regen.

Oxygen Transfer

(S)-2-(p-Tolyl)oxirane
(Product)

(S)-2-(p-Tolyl)oxirane

NaOCl

4-Methylstyrene

Fig. 1: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
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Caption: Fig. 1: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

Experimental Protocol: Synthesis of (S)-2-(p-
Tolyl)oxirane
This protocol is a representative procedure adapted from established methodologies for

Jacobsen-Katsuki epoxidation.[12][15]

Catalyst Preparation: In a round-bottom flask under an inert atmosphere, add 4-

methylstyrene (1.0 eq) to a suitable solvent such as dichloromethane.

Reaction Initiation: Add the (S,S)-Jacobsen catalyst (typically 2-5 mol%). Cool the mixture to

0 °C in an ice bath.

Oxidant Addition: Slowly add a buffered solution of commercial bleach (sodium hypochlorite,

NaOCl) (1.5 eq) over 2-4 hours while maintaining the temperature at 0 °C. The slow addition

is crucial to control the reaction rate and prevent catalyst degradation.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography (GC) until the starting alkene is consumed.

Work-up: Once complete, separate the organic layer. Wash the organic phase sequentially

with saturated aqueous Na₂SO₃, water, and brine.[15]

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The crude product is then purified by flash column chromatography on

silica gel to yield pure (S)-2-(p-Tolyl)oxirane.

Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or

GC.

Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-2-(p-Tolyl)oxirane stems from the regio- and stereoselective ring-

opening reactions of the epoxide.[3][16] The high ring strain allows the C-O bonds to be

cleaved under relatively mild conditions by a wide range of nucleophiles.[4][17] This process
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generates a new stereocenter and a functional handle (a hydroxyl group), making it a powerful

strategy in multi-step syntheses.

Mechanism of Nucleophilic Ring-Opening
The regiochemical outcome of the ring-opening is dependent on the reaction conditions (acidic

or basic).

Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions, the reaction

follows a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon

atom (the CH₂ group), resulting in inversion of configuration at that center. This is the most

common and predictable pathway for synthetic applications.[4]

Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first

protonated, making the ring more susceptible to nucleophilic attack. The attack then occurs

at the more substituted carbon (the benzylic position), which can better stabilize the

developing positive charge in the transition state. This pathway has characteristics of both

Sₙ1 and Sₙ2 reactions.[4][17]
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Fig. 2: Regioselectivity in Epoxide Ring-Opening
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Fig. 2 illustrates the differing regiochemical outcomes.
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Caption: Fig. 2 illustrates the differing regiochemical outcomes.

Application in Drug Development
Chiral epoxides are critical intermediates in the synthesis of many pharmaceuticals, particularly

beta-blockers and other drugs where specific stereochemistry is essential for therapeutic

activity.[18] The ability of (S)-2-(p-Tolyl)oxirane to introduce a chiral hydroxylamine or related

functionality via ring-opening makes it a valuable precursor. The stereochemistry of the epoxide

directly translates to the final active pharmaceutical ingredient (API), where one enantiomer

may be therapeutically active while the other could be inactive or even cause adverse effects.

[9][18] Its use ensures the synthesis of single-enantiomer drugs, meeting stringent regulatory

requirements and improving therapeutic indices.[10]

Safety and Handling
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As with most epoxides and aromatic compounds, (S)-2-(p-Tolyl)oxirane should be handled with

appropriate care in a well-ventilated chemical fume hood.[19]

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety

glasses or goggles, and a lab coat.[20][21]

Hazards: Epoxides are classified as alkylating agents and may be irritants to the skin, eyes,

and respiratory system.[21][22] Some epoxides are suspected mutagens.[20][22] Avoid

inhalation of vapors and direct contact with skin and eyes.[21]

Handling: Keep away from heat, sparks, and open flames.[19][20] Store in a tightly closed

container in a cool, dry, and well-ventilated area.[19]

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[19] For

eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person

to fresh air.[19] Seek medical attention if irritation or other symptoms persist.[19][20]

Disposal: Dispose of contents and container in accordance with all local, regional, national,

and international regulations.[20][21]

Conclusion
(S)-2-(p-Tolyl)oxirane stands out as a high-value chiral intermediate for research and

development professionals. Its well-defined stereochemistry, coupled with the predictable and

versatile reactivity of the epoxide ring, provides a reliable pathway for the asymmetric synthesis

of complex molecular targets. A thorough understanding of its properties, synthesis via

methods like the Jacobsen-Katsuki epoxidation, and its ring-opening chemistry is essential for

leveraging its full potential in the creation of next-generation pharmaceuticals and other

advanced chemical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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